3-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Overview
Description
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is a chemical compound that is used in organic synthesis . It is related to “2-(4-Methoxybenzyloxy)phenylboronic acid”, which has a molecular formula of CHBO, an average mass of 258.078 Da, and a monoisotopic mass of 258.106354 Da .
Synthesis Analysis
This compound can be used for the protection of alcohols and carboxylic acids under relatively neutral reaction conditions . It is part of the Dudley Reagents developed by Dudley and coworkers . The synthesis involves the use of benzyloxypyridinium triflate, prepared in two steps from 2-chloropyridine . A variety of alcohols are protected under these reaction conditions .Chemical Reactions Analysis
“2-(4-Methoxybenzyloxy)-3-bromopyridine” is used in the protection of alcohols and carboxylic acids . The reaction involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex .Scientific Research Applications
Photodynamic Therapy Applications
One notable application of derivatives related to 2-(4-Methoxybenzyloxy)-3-bromopyridine is in the field of photodynamic therapy (PDT) for cancer treatment. Compounds such as zinc phthalocyanines, substituted with benzylidene amino benzenesulfonamide groups containing Schiff base, have been synthesized and characterized. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, making them potential Type II photosensitizers for treating cancer in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications
The precursor 3-bromo-2-chloro-4-methoxypyridine has been developed as a practical 2,3-pyridyne precursor, reacting regioselectively with other compounds such as 2-methoxyfuran and 2-methylfuran. This highlights the compound's utility in synthetic chemistry for creating regioselective reactions and synthesizing novel molecules (Walters, Carter, & Banerjee, 1992).
Nucleotide Synthesis
In the synthesis of oligoribonucleotides, the 4-methoxybenzyl group has been used as a new protecting group for the 2′-hydroxyl group of adenosine. This demonstrates the role of methoxybenzyl derivatives in nucleotide synthesis, which is crucial for RNA research and potential therapeutic applications (Takaku & Kamaike, 1982).
Hydroxy Group Protection
The compound 2-(4-Methoxybenzyloxy)-3-nitropyridine (PMBONPy), derived from 2-chloro-3-nitropyridine and p-methoxybenzyl alcohol, has been used for the p-methoxybenzylation of hydroxy groups. This showcases its utility in protecting hydroxy groups during synthetic processes, enabling high-yield production of PMB ethers under mild conditions (Nakano, Kikuchi, Matsuo, & Mukaiyama, 2001).
Mechanism of Action
The mechanism of action involves the formation of a benzyl cation under thermal conditions . The benzyl cation quickly reacts with the carboxylate complex . Remaining cation reacts with excess Et3N before it can react with other functionalities present in the molecule and or before it can react with water .
Future Directions
Properties
IUPAC Name |
3-bromo-2-[(4-methoxyphenyl)methoxy]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-16-11-6-4-10(5-7-11)9-17-13-12(14)3-2-8-15-13/h2-8H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUGFUDGYHNORN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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